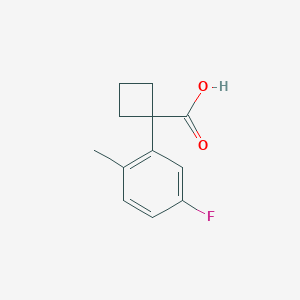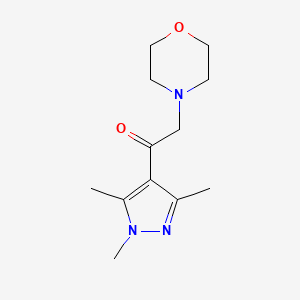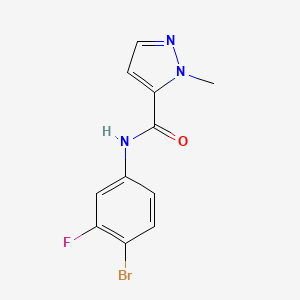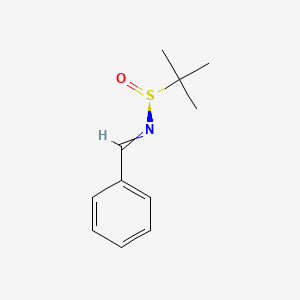
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with 3-n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to changes in their activity. The piperazine ring can also interact with hydrophobic pockets in the target molecules, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Carboxyphenyl methyl)-3-methyl piperazine: Similar structure but with a methyl group instead of a butyl group.
1-(3-Carboxyphenyl methyl)-3-ethyl piperazine: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is unique due to the presence of the butyl group, which can influence its hydrophobicity and overall chemical behavior. This can affect its interactions with biological targets and its solubility in different solvents, making it distinct from its methyl and ethyl counterparts.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
3-[(3-butylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-7-15-12-18(9-8-17-15)11-13-5-4-6-14(10-13)16(19)20/h4-6,10,15,17H,2-3,7-9,11-12H2,1H3,(H,19,20) |
Clé InChI |
NHMMOOKMTDQMSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CN(CCN1)CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)




![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)





